1,2,3-Butatriene

Description

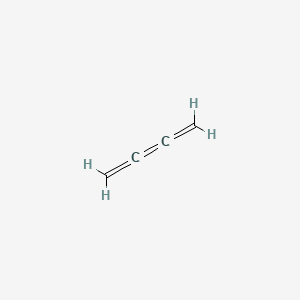

Structure

3D Structure

Properties

CAS No. |

2873-50-9 |

|---|---|

Molecular Formula |

C4H4 |

Molecular Weight |

52.07 g/mol |

InChI |

InChI=1S/C4H4/c1-3-4-2/h1-2H2 |

InChI Key |

WHVXVDDUYCELKP-UHFFFAOYSA-N |

SMILES |

C=C=C=C |

Canonical SMILES |

C=C=C=C |

Other CAS No. |

2873-50-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Geometry and Orbital Hybridization of 1,2,3-Butatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Butatriene, a member of the cumulene family, possesses a unique linear carbon chain structure characterized by three consecutive double bonds. This guide provides a comprehensive analysis of its molecular geometry and the underlying orbital hybridization that dictates its chemical and physical properties. Quantitative data on bond lengths and angles are presented, alongside a discussion of the experimental methodologies employed for their determination. Visual diagrams generated using the DOT language are included to illustrate the orbital framework and molecular structure, offering a deeper understanding for researchers in chemistry and drug development.

Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Experimental and computational studies have established that the four carbon atoms of this compound lie in a straight line, resulting in a linear molecular backbone. The hydrogen atoms are situated in planes that are perpendicular to each other at opposite ends of the molecule.

Quantitative Geometric Parameters

The precise bond lengths and angles of this compound have been determined through experimental techniques such as electron diffraction and microwave spectroscopy, and further corroborated by computational chemistry. The key geometric parameters are summarized in the table below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | C1 | C2 | 1.318 Å | |

| C2 | C3 | 1.283 Å | ||

| C1 | H | 1.083 Å | ||

| Bond Angle | H | C1 | H | 117° |

| H | C1 | C2 | 121.5° | |

| C1 | C2 | C3 | 180° | |

| C2 | C3 | C4 | 180° |

Orbital Hybridization and Bonding

The linear geometry and bonding pattern of this compound can be explained by the specific orbital hybridization of its carbon atoms.

-

Terminal Carbon Atoms (C1 and C4): The two terminal carbon atoms are sp² hybridized . Each of these carbons forms three sigma (σ) bonds: one with the adjacent carbon atom and two with the hydrogen atoms. The sp² hybrid orbitals are arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p orbital on each terminal carbon atom is oriented perpendicular to the plane of the sp² orbitals and participates in pi (π) bonding.

-

Central Carbon Atoms (C2 and C3): The two central carbon atoms are sp hybridized . Each of these carbons forms two sigma (σ) bonds, one with each of its neighboring carbon atoms. The two sp hybrid orbitals are oriented linearly, resulting in a 180° bond angle. Each central carbon atom has two unhybridized p orbitals, which are oriented perpendicular to each other and to the molecular axis. These p orbitals are involved in the formation of the two perpendicular π bonds that constitute the cumulative double bond system.

The overlap of these orbitals results in a rigid, linear carbon chain with a unique electronic structure. The π bonds between C1-C2 and C3-C4 are in perpendicular planes.

Experimental Protocols for Structural Determination

The determination of the molecular geometry of gaseous molecules like this compound relies on sophisticated experimental techniques. The following are the key methodologies:

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the bond lengths, angles, and overall geometry of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

-

Diffraction Pattern: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern of concentric rings.

-

Data Collection: The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Structural Refinement: The resulting diffraction pattern is analyzed using Fourier analysis to generate a radial distribution curve, from which interatomic distances (bond lengths) and bond angles can be derived. A theoretical model of the molecule's structure is then refined to achieve the best fit with the experimental data.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, which are directly related to its moments of inertia and, consequently, its geometry.

Methodology:

-

Sample Preparation: A gaseous, low-pressure sample of the molecule is introduced into a waveguide.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision.

-

Geometric Determination: The rotational constants (A, B, and C) are determined from the spacing of the lines in the rotational spectrum. For a given isotopic species, these constants provide information about the moments of inertia. By analyzing the spectra of different isotopically substituted versions of the molecule, a complete and precise molecular structure can be determined.

An In-Depth Technical Guide to the Synthesis and Isolation of Unsubstituted 1,2,3-Butatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of unsubstituted 1,2,3-butatriene (C₄H₄), a highly reactive cumulene of significant interest in organic synthesis and materials science. This document details established synthetic methodologies, purification techniques, and key analytical data.

Introduction

Unsubstituted this compound is the simplest member of the butatriene class of cumulenes, characterized by three contiguous carbon-carbon double bonds. Its unique electronic structure and high reactivity make it a valuable, albeit challenging, synthetic intermediate. This guide focuses on the practical aspects of preparing and handling this volatile and unstable compound in a laboratory setting.

Synthetic Methodologies

The synthesis of unsubstituted this compound is primarily achieved through elimination reactions of suitable C4 precursors. Two of the most effective methods reported in the literature are the debromination of 2,3-dibromo-1,3-butadiene and the flash vacuum pyrolysis of furan.

Debromination of 2,3-Dibromo-1,3-butadiene

This method is a common and relatively high-yielding approach for the laboratory-scale synthesis of this compound. The reaction involves the 1,4-elimination of bromine from 2,3-dibromo-1,3-butadiene using an activated metal, typically zinc dust.

Experimental Protocol:

-

Activation of Zinc: Commercial zinc dust is activated to enhance its reactivity. This is typically achieved by stirring the zinc dust in a dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap (cooled with liquid nitrogen or a dry ice/acetone bath) is assembled and flushed with an inert gas (e.g., argon or nitrogen).

-

Reaction Execution: A suspension of activated zinc dust in a suitable aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared in the reaction flask. A solution of 2,3-dibromo-1,3-butadiene in the same solvent is then added dropwise to the stirred zinc suspension at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Product Collection: The highly volatile this compound is co-distilled with the solvent under reduced pressure as it is formed and collected in the cold trap.

Quantitative Data:

| Parameter | Value |

| Reactants | 2,3-Dibromo-1,3-butadiene, Activated Zinc |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether |

| Reaction Temperature | 0 °C to 25 °C |

| Typical Yield | 60-70% |

Logical Relationship Diagram:

An In-depth Guide to the Electronic Structure and Bonding in 1,2,3-Butatriene

Introduction to Cumulenes

Cumulenes are a class of organic compounds characterized by three or more consecutive (cumulative) carbon-carbon double bonds.[1] The simplest member of this series is 1,2,3-butatriene (C₄H₄), often referred to simply as butatriene.[1][2] These molecules are notable for their rigid, linear carbon skeletons, a feature that distinguishes them from more flexible alkanes and alkenes and makes them comparable to polyynes.[1] The unique arrangement of cumulative double bonds results in a fascinating electronic structure, making butatriene a fundamental model for understanding conjugation, π-orbital interactions, and the properties of one-dimensional carbon chains, which are relevant to materials science and the development of molecular wires.[3][4] This guide provides a detailed examination of the electronic structure, bonding, and experimental characterization of this compound.

Electronic Structure and Covalent Bonding

The structure and rigidity of this compound are direct consequences of the specific hybridization of its four carbon atoms and the resulting arrangement of sigma (σ) and pi (π) bonds.

Hybridization and Sigma (σ) Framework

The linear carbon backbone of this compound arises from the hybridization states of the constituent carbon atoms:

-

Terminal Carbons (C1, C4): These carbons are sp² hybridized . Each forms three σ-bonds: one with the adjacent sp-hybridized carbon and two with hydrogen atoms. The 120° bond angles characteristic of sp² hybridization define the geometry of the terminal -CH₂ groups.

-

Central Carbons (C2, C3): These carbons are sp hybridized . Each forms two σ-bonds with its neighboring carbon atoms, resulting in a linear C-C-C-C arrangement.[1]

This combination of sp² and sp hybridization creates a rigid, linear σ-bond framework for the carbon chain.

Orthogonal Pi (π) Systems

The defining feature of butatriene's electronic structure is its system of cumulative π-bonds. Each sp-hybridized central carbon atom (C2 and C3) possesses two unhybridized p-orbitals, oriented perpendicular to each other (e.g., pₓ and pᵧ). The terminal sp²-hybridized carbons (C1 and C4) each have one unhybridized p-orbital.

These p-orbitals overlap to form two extended, mutually perpendicular (orthogonal) π-systems:

-

First π-System: One π-system is formed by the overlap of p-orbitals in one plane (e.g., the xz-plane) along the C1-C2-C3-C4 chain.

-

Second π-System: The second π-system is formed by the overlap of the remaining p-orbitals in a perpendicular plane (the yz-plane) along the C2-C3 bond.

A critical consequence of this bonding arrangement in a cumulene with an odd number of double bonds (a[5]cumulene) is that the two terminal -CH₂ groups are coplanar . This contrasts with allenes ([1]cumulenes), where the terminal groups are twisted 90° relative to each other.[1] The entire this compound molecule is planar, possessing D₂h symmetry.

Quantitative Molecular Geometry

The precise geometry of this compound has been determined through experimental techniques, primarily gas-phase electron diffraction. The key structural parameters are summarized below.

| Parameter | Bond/Angle | Experimental Value | Reference |

| Bond Lengths | |||

| C1=C2 (terminal) | 1.318 Å | ||

| C2=C3 (central) | 1.283 Å | ||

| C-H | 1.090 Å | ||

| Bond Angle | |||

| ∠ H-C-H | 116.5° |

Experimental and Computational Protocols

Determining the precise structure of a gas-phase molecule like this compound requires sophisticated experimental and computational methods.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[6] It provides direct information on the internuclear distances within a molecule.[7]

Methodology:

-

Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum diffraction chamber (typically at 10⁻⁷ mbar) through a fine nozzle, creating a molecular jet.[6]

-

Electron Beam Interaction: A monochromatic, high-energy beam of electrons (e.g., 40-60 keV) is directed to intersect the molecular jet at a right angle.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the butatriene molecules. Since the molecules are randomly oriented, the scattering pattern is cylindrically symmetric.[6]

-

Detection: The scattered electrons produce a diffraction pattern on a detector, which can be a photographic plate or a modern position-sensitive detector like an electron imaging plate.[6] A rotating sector is commonly placed in front of the detector to amplify the weaker, high-angle scattering data by masking the more intense, low-angle scattering.

-

Data Reduction and Analysis:

-

The raw, two-dimensional diffraction pattern is converted into a one-dimensional plot of scattering intensity versus the scattering angle (or momentum transfer, s).

-

The data is mathematically processed to generate a radial distribution curve, which displays peaks corresponding to the various internuclear distances (C=C, C-H, non-bonded distances) in the molecule.

-

A theoretical structural model of butatriene is then refined iteratively, adjusting bond lengths and angles until the calculated radial distribution curve provides the best possible fit to the experimental data.

-

Computational Protocol: Ab Initio/DFT Calculations

Computational chemistry provides a complementary approach to predict and confirm molecular structures and properties.

Methodology:

-

Model Chemistry Selection: A level of theory and a basis set are chosen. For molecules of this size, Density Functional Theory (DFT) with a functional like B3LYP or a post-Hartree-Fock method like Møller-Plesset perturbation theory (MP2) is common.[8] A Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis set is selected to accurately describe the electron distribution.

-

Geometry Optimization: An initial guess for the this compound structure is submitted to the computational software. The program then systematically adjusts the atomic coordinates to find the geometry that corresponds to the lowest energy on the potential energy surface.

-

Verification of Minimum: A frequency calculation is performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. This step also yields predicted vibrational frequencies that can be compared with experimental infrared or Raman spectra.

-

Property Extraction: From the final optimized geometry, precise bond lengths, bond angles, rotational constants, and electronic properties like molecular orbital energies can be extracted and compared with experimental data.

Visualizations of Bonding and Structure

The following diagrams, generated using the DOT language, illustrate the key bonding concepts in this compound.

Figure 1: Hybridization and σ-framework of this compound.

Figure 2: Orthogonal π-systems in this compound.

References

- 1. Cumulene - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H4 | CID 137747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Syntheses, Geometric and Electronic Structures of Inorganic Cumulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Properties of 1,2,3-Butatriene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Butatriene (C₄H₄) is a fascinating and highly reactive cumulene, a hydrocarbon with three consecutive carbon-carbon double bonds. Its unique electronic structure and inherent instability make its spectroscopic characterization a challenging yet crucial endeavor for understanding its reactivity and potential applications in synthesis. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the transient nature of this molecule, this guide incorporates both experimental data, where available, and theoretical predictions from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its symmetrical structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show two distinct signals due to the molecule's symmetry. The terminal carbons (C1 and C4) are chemically equivalent, as are the central carbons (C2 and C3).

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm (Theoretical) |

| C1, C4 (=CH₂) | ~85 |

| C2, C3 (=C=) | ~150 |

Note: The chemical shifts are based on computational predictions and may vary slightly under experimental conditions.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple, showing a single signal for the four equivalent terminal protons.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm (Theoretical) | Multiplicity |

| H1, H4 | ~4.7 | Singlet |

Note: The predicted chemical shift is downfield compared to typical vinylic protons, which is characteristic of cumulenic systems.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups and bonding. The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching of its C=C and C-H bonds.

Table 3: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase, Experimental) | Intensity |

| Asymmetric C=C=C Stretch | ~2070 | Strong |

| Symmetric C=C=C Stretch | ~1650 | Weak (Raman active) |

| =CH₂ Scissoring | ~1450 | Medium |

| =CH₂ Wagging | ~850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a conjugated system, this compound exhibits characteristic absorption in the ultraviolet region.

Table 4: UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) (Theoretical) |

| π → π* | ~220-230 |

Note: The exact absorption maximum can be influenced by the solvent and temperature.

Experimental Protocols

The high reactivity and volatility of this compound necessitate specialized experimental techniques for its spectroscopic analysis.

Synthesis of this compound for Spectroscopic Analysis

A common method for generating this compound for in-situ analysis is through the gas-phase pyrolysis of a suitable precursor, such as 1,4-dichloro-2-butyne, followed by immediate trapping or analysis.

NMR Spectroscopy of Gaseous or Volatile Compounds

-

Sample Preparation : A specialized NMR tube designed for volatile samples, often with a J. Young valve, is required. The gaseous sample is introduced into the tube under vacuum or at low temperature.

-

Solvent : A deuterated solvent with a low freezing point (e.g., CD₂Cl₂) can be co-condensed into the tube to serve as a lock signal.

-

Acquisition : Spectra are typically acquired at low temperatures to reduce the vapor pressure of the sample and increase the concentration in the detection volume. A high-sensitivity cryoprobe is advantageous.

Matrix Isolation Infrared Spectroscopy

This technique is ideal for studying highly reactive species like this compound.

-

Matrix Formation : A mixture of the gaseous butatriene and a large excess of an inert gas (e.g., argon or nitrogen) is co-deposited onto a cryogenic window (e.g., CsI) cooled to very low temperatures (typically < 20 K).

-

Isolation : The butatriene molecules are trapped and isolated within the solid inert gas matrix, preventing intermolecular reactions.

-

Analysis : The IR spectrum of the isolated molecules is then recorded using a standard FTIR spectrometer.

Gas-Phase UV-Vis Spectroscopy

-

Sample Cell : A long-path-length gas cell is used to increase the effective concentration of the gaseous analyte.

-

Introduction : The gaseous this compound is introduced into the evacuated gas cell.

-

Measurement : The UV-Vis spectrum is recorded, with a reference spectrum of the empty cell taken for background correction.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Theoretical Underpinnings of 1,2,3-Butatriene: A Deep Dive into Stability and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Butatriene, a member of the cumulene family of compounds, possesses a unique electronic structure with three consecutive double bonds.[1] This arrangement confers distinct stability and reactivity profiles that have been the subject of extensive theoretical investigation. Understanding these fundamental properties is crucial for its potential application in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the theoretical calculations that have elucidated the stability and reactivity of this compound, with a focus on quantitative data, computational methodologies, and key reaction pathways.

Theoretical Stability of this compound

The stability of this compound has been assessed through theoretical calculations of its thermodynamic properties and by comparison with its other C4H4 isomers.[2][3] These studies consistently show that while this compound is a stable molecule, it is not the most stable isomer of C4H4.

Relative Stability of C4H4 Isomers

Quantum chemical calculations have established the energetic landscape of various C4H4 isomers.[3][4] Vinylacetylene is consistently identified as the most stable isomer, with butatriene lying slightly higher in energy.[3] The relative energies of key C4H4 isomers, calculated at a high level of theory, are summarized in Table 1. The inherent instability of some isomers, such as cyclobutadiene, is attributed to factors like antiaromaticity and ring strain.[2]

Table 1: Relative Energies of C4H4 Isomers

| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |

| Vinylacetylene | 0.0 | G2M | [3] |

| This compound | 7.3 | G2M | [3] |

| Methylenecyclopropene | 23.4 | G2M | [3] |

| Cyclobutadiene | 33.4 | G2M | [4] |

| Tetrahedrane | 53.9 | G2M | [4] |

Rotational Barriers

The rotational barrier around the central C=C bond in cumulenes is a key indicator of their structural rigidity.[1] Theoretical calculations have been employed to determine these barriers. For substituted butatrienes, these barriers are found to be lower than in analogous alkenes.[5][6] For instance, the activation barrier for cis-trans isomerization in 1,1,4,4-tetraalkynylbutatrienes was measured to be around 20 kcal/mol, which is in the range of the barrier for internal rotation about a peptide bond.[5] Computational studies support the hypothesis of a stabilizing effect of substituents on the transition state of this isomerization.[5]

Theoretical Reactivity of this compound

The reactivity of this compound is dominated by its system of three cumulative double bonds, which provides multiple sites for chemical reactions.[7] Theoretical studies have largely focused on cycloaddition reactions, providing insights into the kinetic and thermodynamic favorability of reactions at different positions.[7][8]

Frontier Molecular Orbital Analysis

An initial understanding of the reactivity of[2]cumulenes can be gained from analyzing their frontier molecular orbitals (FMOs).[7][8] The Lowest Unoccupied Molecular Orbital (LUMO) of this compound, which corresponds to the terminal π-bonds, is lower in energy than those of non-conjugated π-systems like 2-butene and 1,2-butadiene.[7] This suggests a higher susceptibility to nucleophilic attack or participation in cycloaddition reactions as the dienophile.

Cycloaddition Reactions

Theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound.[7][8] A key finding is that the [4+2] cycloaddition is kinetically favored at the terminal (α and γ) double bonds, while it is thermodynamically favored at the central (β) double bond.[7][8]

Table 2: Calculated Activation and Reaction Energies for the [4+2] Cycloaddition of a Monosubstituted[2]cumulene with Cyclopentadiene

| Position of Attack | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Computational Method | Reference |

| α | Lower barrier | Less exergonic | DLPNO-ωB97X-2/Def2-QZVPP | [7][8] |

| β | Higher barrier | More exergonic | DLPNO-ωB97X-2/Def2-QZVPP | [7][8] |

| γ | Lower barrier | Less exergonic | DLPNO-ωB97X-2/Def2-QZVPP | [7][8] |

The high exergonicity of these cycloaddition reactions, with reaction energies (ΔG) ranging from -9.0 to -44.6 kcal mol⁻¹, suggests that the processes are largely irreversible.[7][8]

Experimental Protocols: Computational Methodologies

The theoretical studies cited in this guide have employed a range of sophisticated computational methods to model the electronic structure and reactivity of this compound.

Ab Initio Methods

Early theoretical work on cumulenes utilized ab initio Self-Consistent Field (SCF) calculations.[9] More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more accurate description of electron correlation, which is crucial for determining reliable energies and geometries.[10]

Protocol for a Typical Ab Initio Calculation:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using methods like MP2 with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: A more accurate energy is calculated at the optimized geometry using a higher level of theory (e.g., CCSD(T)) and a larger basis set (e.g., aug-cc-pVTZ).

Density Functional Theory (DFT)

DFT has become a widely used tool for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost.[11][12][13][14] Various functionals, such as B3LYP and M06-2X, have been employed to study this compound.[7][10] Double-hybrid DFT (DHDFT) methods, like ωB97X-2, have been shown to provide particularly accurate reaction energies for cumulenes.[7][8]

Protocol for a Typical DFT Calculation for Reactivity Studies:

-

Reactant and Product Optimization: The geometries of the reactants and products are optimized using a chosen DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-31+G(2df,p)).[7]

-

Transition State Search: The geometry of the transition state connecting reactants and products is located using a variety of algorithms (e.g., Berny optimization).

-

Transition State Verification: A frequency calculation is performed on the transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the transition state correctly connects the desired reactants and products.[7]

-

High-Level Energy Correction: Single-point energy calculations are often performed on the DFT-optimized geometries using a more accurate method, such as a DHDFT functional or a coupled-cluster method, to refine the electronic energies.[7]

Visualizations

The following diagrams illustrate key concepts in the theoretical study of this compound.

Conclusion

Theoretical calculations have proven to be an indispensable tool for unraveling the intricacies of this compound's stability and reactivity. These computational studies have not only provided quantitative data on its thermodynamic properties and reaction energetics but have also offered a detailed mechanistic understanding of its chemical behavior. The insights gained from these theoretical investigations are vital for guiding the rational design of novel synthetic methodologies and the development of new materials based on the unique properties of cumulenic systems. As computational methods continue to advance in accuracy and efficiency, we can anticipate an even deeper understanding of the rich chemistry of this compound and its derivatives in the years to come.

References

- 1. Cumulene - Wikipedia [en.wikipedia.org]

- 2. 7 selected constitutional isomers of molecular formula C4H4 structural isomers carbon chain isomers structural formula names skeletal formula of isomers of C4H4 uses applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]

- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chem.pku.edu.cn [chem.pku.edu.cn]

- 13. A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes | MDPI [mdpi.com]

- 14. Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective | Semantic Scholar [semanticscholar.org]

physical properties of 1,2,3-butatriene: boiling point, melting point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,2,3-butatriene, a cumulene containing three consecutive double bonds. The information presented herein is intended to support research and development activities where the physicochemical characteristics of this compound are of interest.

Physical and Chemical Properties of this compound

This compound, with the chemical formula C₄H₄, is a highly unsaturated hydrocarbon.[1] Its unique structure as a cumulene influences its physical properties.[2] The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| Boiling Point | 42.3 °C at 760 mmHg | [3][4][5] |

| 42.3 ± 7.0 °C (Predicted) | [2] | |

| Melting Point | 299 °C (with decomposition) | [2][3][4] |

| Density | 0.588 g/cm³ | [3][4] |

| 0.588 ± 0.06 g/cm³ (Predicted) | [2] | |

| Molecular Weight | 52.07 g/mol | [1] |

| CAS Number | 2873-50-9 | [1][2] |

Experimental Protocols for Property Determination

Detailed experimental protocols for the determination of the physical properties of volatile and reactive compounds like this compound are critical for obtaining accurate and reproducible data. The following sections outline generalized, standard methodologies applicable to this compound.

The boiling point of a volatile liquid can be determined with a small sample size using the micro-capillary method.[6] This technique is suitable for this compound due to its volatility.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] In this method, a small amount of the liquid is heated in a tube with an inverted capillary. As the liquid heats, the air trapped in the capillary is expelled. Upon cooling, the point at which the liquid is drawn into the capillary corresponds to the boiling point.[8][9]

Apparatus:

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with mineral oil or a melting point apparatus)[6][8]

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a heating bath (Thiele tube).

-

The bath is heated gently, causing a stream of bubbles to emerge from the capillary tube as the trapped air and vapor expand and escape.[6][9]

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube upon cooling is recorded as the boiling point.[9]

For crystalline solids, the melting point is a key indicator of purity.[10] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1°C.[11]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[12] Impurities will typically cause a depression and broadening of the melting range.[13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Sample of solid this compound (if obtainable in solid form)

Procedure:

-

A small amount of finely powdered, dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.[10][14]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting range.[11]

-

For substances that decompose, like this compound, it may be necessary to seal the capillary tube to prevent sublimation and note the temperature of decomposition.[14]

The density of a volatile liquid can be determined using the Dumas method, which relies on the ideal gas law.[15] This method measures the mass of a known volume of vapor at a specific temperature and pressure.

Principle: By vaporizing a volatile liquid in a container of known volume at a known temperature and pressure, the mass of the vapor can be determined by condensation and weighing. The density can then be calculated, and this data can also be used to determine the molar mass of the compound.[15][16]

Apparatus:

-

Erlenmeyer flask with a known volume

-

Aluminum foil

-

Pin

-

Heating bath (e.g., boiling water bath)

-

Analytical balance

-

Thermometer

-

Barometer

Procedure:

-

A clean, dry Erlenmeyer flask is weighed with a piece of aluminum foil that will serve as a cap.

-

A small amount of liquid this compound is added to the flask. The foil cap is placed over the opening, and a small pinhole is made in the center of the foil.[17]

-

The flask is submerged in a boiling water bath, ensuring the water level is above the level of the flask's contents but below the cap.[17]

-

The flask is heated until all the liquid has vaporized. The escaping vapor will drive out the air from the flask.[16]

-

The flask is then removed from the bath, dried, and allowed to cool to room temperature. The vapor will condense back into a liquid.

-

The flask, cap, and condensed liquid are weighed. The mass of the vapor is the difference between this mass and the initial mass of the empty flask and cap.

-

The volume of the flask is determined by filling it with water and measuring the volume of the water.

-

The temperature of the vapor is taken as the temperature of the boiling water bath, and the pressure is the atmospheric pressure.

-

The density of the vapor can be calculated using the mass and volume. This can be extrapolated to determine the density of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a volatile compound such as this compound.

References

- 1. This compound | C4H4 | CID 137747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2873-50-9 [m.chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. chymist.com [chymist.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. athabascau.ca [athabascau.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. mt.com [mt.com]

- 15. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 16. learnbps.bismarckschools.org [learnbps.bismarckschools.org]

- 17. justonly.com [justonly.com]

An In-depth Technical Guide to the Isomerization and Resonance Structures of 1,2,3-Butatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Butatriene, a member of the cumulene family of compounds, is a molecule of significant interest due to its unique electronic structure and reactivity. This guide provides a comprehensive technical overview of the isomerization and resonance characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Resonance Structures of this compound

The electronic structure of this compound is best described as a resonance hybrid. While it does not exhibit classical conjugation with alternating single and double bonds, there is a degree of electronic delocalization. This arises from the partial overlap of the pi orbitals of the first and third double bonds, which lie in parallel planes. This interaction, though not a traditional resonance effect, leads to a delocalization of electron density.

The principal resonance contributors are the neutral cumulenic structure and several zwitterionic forms that highlight the molecule's potential for charge separation.

Caption: Resonance structures of this compound.

Isomerization of this compound

This compound can undergo isomerization to more stable C4H4 isomers, with vinylacetylene (but-1-en-3-yne) being the most thermodynamically favorable. The isomerization process typically involves a high-energy transition state and can be induced thermally or photochemically. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways.

Relative Stabilities of C4H4 Isomers

The relative energies of this compound and its key isomers are crucial for understanding the thermodynamics of isomerization.

| Isomer | Structure | Relative Energy (kcal/mol) |

| Vinylacetylene | HC≡C-CH=CH₂ | 0.0 |

| This compound | H₂C=C=C=CH₂ | +19.9 |

| Cyclobutadiene | (CH)₄ | +33.0 |

| Methylenecyclopropene | C₄H₄ | +23.4 |

Data obtained from computational studies.

The isomerization from this compound to vinylacetylene is an exothermic process, driven by the greater stability of the conjugated π-system in vinylacetylene.

Caption: Energy profile for the isomerization of this compound.

Quantitative Structural Data

Experimental techniques such as gas-phase electron diffraction have provided precise measurements of the molecular geometry of this compound.

| Parameter | Value |

| C=C=C Bond Angle | ~180° |

| C=C Bond Length (central) | 1.284 Å |

| C=C Bond Length (terminal) | 1.318 Å |

| C-H Bond Length | 1.086 Å |

| H-C-H Bond Angle | 117.8° |

Data from the Computational Chemistry Comparison and Benchmark Database (CCCBDB).

Experimental Protocols

Computational Analysis of Isomerization Pathway

This protocol outlines a typical computational workflow for studying the isomerization of this compound to vinylacetylene using Density Functional Theory (DFT).

Caption: Computational workflow for studying isomerization.

Methodology:

-

Structure Preparation: Initial 3D structures of this compound and vinylacetylene are built using molecular modeling software.

-

Geometry Optimization: The geometries of the reactant, product, and a guessed transition state are optimized using a DFT method, such as B3LYP with a 6-31G* basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant and product are true minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Transition State Search: If the initial guess is poor, transition state search algorithms like Quadratic Synchronous Transit (QST2 or QST3) are employed to locate the saddle point on the potential energy surface.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactant and product minima.

-

Energy Profile: The energies of the reactant, transition state, and product are used to construct the reaction energy profile and determine the activation energy.

Gas-Phase Thermal Isomerization

This protocol describes a general setup for studying the thermal isomerization of a volatile hydrocarbon like this compound in the gas phase.

Caption: Experimental setup for gas-phase thermal isomerization.

Methodology:

-

Reactant Preparation: A pure sample of this compound is placed in a temperature-controlled vessel to manage its vapor pressure.

-

Gas Flow Control: Mass flow controllers are used to precisely meter a carrier gas (e.g., nitrogen or argon) and the this compound vapor into a mixing chamber.

-

Thermal Reaction: The gas mixture is passed through a heated quartz tube reactor placed inside a furnace. The temperature of the furnace is varied to study its effect on the isomerization rate.

-

Product Analysis: The product stream exiting the reactor is analyzed in real-time or collected for later analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of the product mixture (reactant, isomer, and any byproducts) and identify them based on their mass spectra and retention times.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The product stream can be passed through a gas cell in an FTIR spectrometer to monitor the disappearance of characteristic vibrational bands of this compound and the appearance of bands corresponding to vinylacetylene.

-

-

Kinetic Analysis: By varying the temperature and flow rate (residence time), the rate constants and activation energy for the isomerization reaction can be determined.

Conclusion

The study of this compound's isomerization and resonance provides fundamental insights into the structure and reactivity of cumulenic systems. The interplay between its unique electronic delocalization and its propensity to rearrange into more stable isomers offers a rich area for further investigation, with potential applications in organic synthesis and materials science. The experimental and computational protocols outlined in this guide provide a solid framework for researchers to explore these fascinating aspects of this compound chemistry.

An In-depth Technical Guide on the Gas-Phase Thermochemistry of 1,2,3-Butatriene

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the gas-phase thermochemical data for 1,2,3-butatriene. It includes quantitative data summarized in structured tables, detailed experimental and computational methodologies, and visualizations of key processes and logical relationships.

Introduction

This compound (C₄H₄) is a cumulene, a hydrocarbon with three cumulative double bonds. Understanding its gas-phase thermochemistry is crucial for various applications, including combustion modeling, atmospheric chemistry, and the synthesis of complex organic molecules. This guide presents a detailed compilation and explanation of the available experimental and computational thermochemical data for this molecule.

Quantitative Thermochemical Data

The gas-phase thermochemical properties of this compound have been determined through a combination of advanced experimental, statistical, and computational methods. The key quantitative data are summarized in the tables below.

Table 1: Gas-Phase Enthalpy of Formation of this compound

| Thermodynamic Quantity | Value (kJ/mol) | Method | Source |

| ΔfH°(298.15 K) | 322.14 ± 0.53 | Active Thermochemical Tables (ATcT) | --INVALID-LINK-- |

| ΔfH°(0 K) | 328.40 | Active Thermochemical Tables (ATcT) | --INVALID-LINK-- |

| ΔfH°(298.15 K) | 322.2 | G2M(RCC,MP2) Calculation | --INVALID-LINK--[1] |

Table 2: Gas-Phase Heat Capacity (Cp,gas) of this compound at Constant Pressure

| Temperature (K) | Cp,gas (J/mol·K) | Method | Source |

| 298.15 | 81.3 ± 1.4 | Statistical Thermodynamics | --INVALID-LINK-- |

| 600 | 115.02 | Statistical Thermodynamics | --INVALID-LINK-- |

| 1000 | 140.58 | Statistical Thermodynamics | --INVALID-LINK-- |

Methodologies

A detailed understanding of the methodologies used to obtain the thermochemical data is essential for critical evaluation and application. This section outlines the protocols for the key data sources.

The high-accuracy enthalpy of formation for this compound is derived from the Active Thermochemical Tables (ATcT). This is not a single experimental method but rather a sophisticated statistical approach that constructs a thermochemical network.

Experimental Protocol:

The ATcT methodology integrates all available high-quality experimental and theoretical data relevant to the target molecule and its chemical relatives. The process involves:

-

Data Collection: A comprehensive collection of experimental data is assembled. This includes reaction enthalpies, bond dissociation energies, ionization energies, and electron affinities from various experimental techniques (e.g., calorimetry, mass spectrometry, photoionization spectroscopy).

-

Thermochemical Network Construction: The collected data are used to construct a network of thermochemical reactions that interconnect the chemical species of interest.

-

Statistical Analysis and Optimization: The network is treated as a large system of linear equations. A weighted least-squares analysis is performed to find the set of thermochemical values that is most consistent with all the available data, taking into account the uncertainties of each measurement.

-

Data Validation and Refinement: The statistical analysis can identify inconsistencies in the experimental data, allowing for re-evaluation or suggesting new experiments to resolve discrepancies. The network is continuously updated with new, high-quality data.

The ATcT value for the enthalpy of formation of this compound is, therefore, the result of a comprehensive statistical evaluation of a vast array of interconnected thermochemical measurements.

The heat capacity data reported in the NIST WebBook for this compound, based on the work of Joshi R.M. (1970), were calculated using statistical thermodynamics. This approach connects the microscopic properties of a molecule to its macroscopic thermodynamic properties.

Protocol for Statistical Calculation of Heat Capacity:

-

Molecular Properties as Input: The calculation requires fundamental molecular properties, which can be obtained from spectroscopy or computational chemistry:

-

Vibrational Frequencies: A complete set of the 3N-6 (for non-linear molecules) or 3N-5 (for linear molecules) fundamental vibrational frequencies. For this compound (C₄H₄, a non-linear molecule), there are 3(8)-6 = 18 vibrational modes.

-

Rotational Constants: The moments of inertia of the molecule, which determine its rotational energy levels.

-

Molecular Mass: To calculate the translational partition function.

-

-

Calculation of the Molecular Partition Function (q): The total partition function is the product of the partition functions for each degree of freedom:

-

q_total = q_trans * q_rot * q_vib * q_elec

-

Translational Partition Function (q_trans): Calculated using the molecular mass and the volume of the system.

-

Rotational Partition Function (q_rot): Calculated from the rotational constants and the temperature.

-

Vibrational Partition Function (q_vib): Calculated from the set of vibrational frequencies and the temperature.

-

Electronic Partition Function (q_elec): For most stable, closed-shell molecules at moderate temperatures, this is equal to the degeneracy of the ground electronic state (usually 1).

-

-

Calculation of Thermodynamic Properties: The heat capacity at constant volume (Cv) is derived from the second derivative of the natural logarithm of the total partition function with respect to temperature. The heat capacity at constant pressure (Cp) is then obtained by adding the ideal gas constant (R):

-

Cv = (∂/∂T)(kT² * (∂ln(q_total)/∂T))

-

Cp = Cv + R

-

High-level ab initio calculations provide a powerful tool for determining the thermochemical properties of molecules, especially for reactive or difficult-to-synthesize species. The enthalpy of formation of this compound has been calculated using composite methods like the Gaussian-2 modified (G2M) method.[1]

Computational Protocol (G2M(RCC,MP2) as an example):

Composite computational methods combine the results of several calculations at different levels of theory and with different basis sets to achieve high accuracy. A typical workflow is as follows:

-

Geometry Optimization: The molecular geometry is optimized at a lower level of theory, for example, using Møller-Plesset perturbation theory (MP2) with a standard basis set (e.g., 6-31G(d)).

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory as the geometry optimization to obtain the zero-point vibrational energy (ZPVE) and to confirm that the structure is a true minimum on the potential energy surface.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. This typically includes:

-

A high-level correlation method like Quadratic Configuration Interaction with single, double, and perturbative triple excitations (QCISD(T)) with a moderate basis set.

-

Corrections for the effects of larger basis sets using MP2 or MP4 calculations.

-

-

Extrapolation and Empirical Corrections: The energies from the various calculations are combined in a predefined manner to approximate the energy at a very high level of theory with a complete basis set. An empirical correction term is often added to account for remaining systematic errors.

-

Calculation of Atomization Energy: The total energy of the molecule at 0 K is used to calculate the atomization energy by subtracting the energies of the constituent atoms (calculated at the same high level of theory).

-

Enthalpy of Formation Calculation: The enthalpy of formation at 0 K is derived from the atomization energy and the known experimental enthalpies of formation of the atoms. The value at 298.15 K is then obtained by adding thermal corrections calculated from the vibrational frequencies.

Summary and Conclusion

This guide has presented the key gas-phase thermochemical data for this compound, including its enthalpy of formation and heat capacity. The methodologies behind these values have been detailed, highlighting the statistical nature of the high-accuracy Active Thermochemical Tables, the principles of statistical thermodynamics for calculating heat capacity, and the multi-step process of high-level composite computational methods. The provided tables and diagrams offer a clear and concise summary for researchers and scientists working with this and related molecules.

References

Fundamental Reactivity Patterns of Cumulenes with Three Double Bonds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity patterns of cumulenes featuring three consecutive double bonds, such as butatrienes and their derivatives. These highly reactive intermediates are of significant interest in organic synthesis for the construction of complex molecular architectures. This document outlines their participation in cycloaddition, electrophilic addition, nucleophilic addition, and pericyclic reactions, supported by available theoretical data and generalized experimental protocols.

Introduction to[1]Cumulenes

Cumulenes are a class of organic compounds characterized by two or more cumulative (consecutive) double bonds. This guide focuses on[1]cumulenes, which possess three consecutive carbon-carbon double bonds (C=C=C=C). The central carbon atoms are sp-hybridized, while the terminal carbons are sp2-hybridized. This unique electronic structure, with two orthogonal π-systems, imparts a rich and diverse reactivity to these molecules, allowing them to act as both electron-rich (nucleophilic) and electron-poor (electrophilic) species. However, their high reactivity also contributes to their inherent instability, making their experimental study challenging.[1][2][3]

Cycloaddition Reactions

Cycloaddition reactions are among the most well-documented transformations of[1]cumulenes, providing efficient routes to cyclic compounds. Both [4+2] and [2+2] cycloadditions have been explored, primarily through theoretical studies.

[4+2] Cycloaddition (Diels-Alder Type) Reactions

[1]Cumulenes can act as dienophiles in Diels-Alder reactions. Theoretical studies on the reaction of substituted buta-1,2,3-trienes with cyclopentadiene (CPDE) have revealed important insights into their reactivity and selectivity. The reaction can occur at the terminal (α or γ) or central (β) double bonds.

Key Findings from Theoretical Studies:

-

Kinetic vs. Thermodynamic Control: [4+2] cycloaddition is kinetically favored at the terminal (α and γ) double bonds, while addition to the central (β) double bond is thermodynamically favored.[3][4]

-

Substituent Effects: The reactivity and selectivity are highly dependent on the nature of the substituents on the cumulene backbone. Electron-donating or -withdrawing groups can influence the energy of the frontier molecular orbitals (HOMO and LUMO) and the distortion energy of the cumulene upon approaching the transition state.[3]

-

Selectivity: Moderate to high selectivity for reaction at the β-position versus the α- and γ-positions can be achieved in substituted[1]cumulenes.[4]

Quantitative Data (Theoretical):

The following tables summarize calculated Gibbs free energy barriers (ΔG‡) and LUMO energy levels for the [4+2] cycloaddition of various substituted[1]cumulenes with cyclopentadiene.

Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for [4+2] Cycloaddition with Cyclopentadiene

| Entry | Substituent(s) | ΔG‡ (α) (kcal/mol) | ΔG‡ (β) (kcal/mol) | ΔG‡ (γ) (kcal/mol) |

| 1 | H | 25.1 | 28.9 | 25.1 |

| 2 | CH3 | 24.5 | 29.3 | 24.8 |

| 3 | F | 26.2 | 27.8 | 26.5 |

| 4 | OCH3 | 23.9 | 30.1 | 24.2 |

Data sourced from theoretical calculations.

Table 2: Calculated LUMO Energy Levels for Substituted[1]Cumulenes

| Entry | Substituent(s) | LUMO (α+γ) (eV) | LUMO (β) (eV) |

| 1 | H | 1.25 | 1.50 |

| 2 | CH3 | 1.30 | 1.55 |

| 3 | F | 0.95 | 1.20 |

| 4 | OCH3 | 1.35 | 1.60 |

Data sourced from theoretical calculations.

Generalized Experimental Protocol for Diels-Alder Reaction of a[1]Cumulene:

Due to the high reactivity and instability of many[1]cumulenes, specific experimental protocols are scarce in the literature. The following is a generalized procedure based on standard Diels-Alder reactions involving reactive dienes or dienophiles.

-

Preparation of Reactants: The[1]cumulene is typically generated in situ or used immediately after synthesis and purification at low temperatures. The diene (e.g., freshly cracked cyclopentadiene) is prepared and purified.

-

Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry, aprotic solvent (e.g., dichloromethane, diethyl ether, or THF). The reaction vessel is cooled to a low temperature (typically between -78 °C and 0 °C) to control the reactivity and prevent polymerization of the cumulene.

-

Addition: A solution of the diene is added dropwise to the cooled solution of the[1]cumulene with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel at low temperature to isolate the desired cycloadduct.

Logical Flow of a Diels-Alder Reaction with a[1]Cumulene

Caption: Generalized workflow for a [4+2] cycloaddition reaction involving a[1]cumulene.

Electrophilic Addition Reactions

The electron-rich π-systems of[1]cumulenes are susceptible to attack by electrophiles. The regioselectivity of the addition is a key consideration. Attack can occur at the terminal or central carbons, leading to the formation of carbocationic intermediates.

General Mechanism:

-

Electrophilic Attack: An electrophile (E+) attacks one of the double bonds of the cumulene, forming a carbocation. Attack at a terminal carbon is generally favored as it leads to a resonance-stabilized allylic carbocation.

-

Nucleophilic Capture: A nucleophile (Nu-) attacks the carbocation, leading to the final addition product.

Expected Reactivity:

-

Regioselectivity: Similar to conjugated dienes, electrophilic addition to[1]cumulenes can potentially yield 1,2- and 1,4-addition products, depending on which carbon of the allylic carbocation is attacked by the nucleophile. The distribution of products is influenced by both kinetic and thermodynamic factors.[5][6]

-

Reaction with Halogens (e.g., Br2): The addition of bromine is expected to proceed via a cyclic bromonium ion intermediate, leading to anti-addition products.

-

Reaction with Protic Acids (e.g., HCl): The addition of a protic acid will proceed via a carbocation intermediate. The stability of the resulting carbocation will dictate the major product, following Markovnikov's principles where applicable.[5]

Generalized Experimental Protocol for Electrophilic Addition:

-

Reaction Setup: The reaction is performed under an inert atmosphere in a suitable aprotic solvent (e.g., dichloromethane or carbon tetrachloride) at low temperature (-78 °C to 0 °C).

-

Reagent Preparation: The[1]cumulene is dissolved in the solvent. The electrophile (e.g., a solution of bromine in the same solvent or gaseous HCl) is prepared separately.

-

Addition: The electrophile is added slowly to the stirred solution of the cumulene.

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched (e.g., with a solution of sodium thiosulfate for bromine addition) and the organic layer is washed, dried, and concentrated.

-

Purification: The product is purified by low-temperature column chromatography.

Caption: Woodward-Hoffmann rules for the 6π electrocyclization of hexatriene.

Summary and Outlook

Cumulenes with three double bonds are highly versatile and reactive molecules. Their fundamental reactivity is characterized by:

-

Cycloadditions: They readily participate in [4+2] cycloadditions, with predictable kinetic and thermodynamic control, offering a powerful tool for the synthesis of six-membered rings.

-

Electrophilic Additions: The electron-rich π-bonds are susceptible to attack by electrophiles, leading to resonance-stabilized carbocation intermediates and a mixture of addition products.

-

Nucleophilic Additions: The electrophilic central carbons can be targeted by strong nucleophiles, providing a means for carbon-carbon and carbon-heteroatom bond formation.

-

Pericyclic Reactions: They have the potential to undergo electrocyclic ring-closure reactions, governed by the principles of orbital symmetry.

The primary challenge in harnessing the full synthetic potential ofc[1]umulenes lies in their often-low stability. Future research will likely focus on the development of new methods for the synthesis of stabilizedc[1]umulenes and the exploration of their reactivity in a wider range of transformations. The insights gained from theoretical studies provide a valuable roadmap for designing experiments and predicting the outcomes of these fascinating reactions.

References

- 1. Synthesis and properties of long [n]cumulenes (n ≥ 5) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. The Versatile World of Cumulene Chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis and Application of Substituted 1,2,3-Butatrienes in Organic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,2,3-butatrienes, a class of cumulenes with significant potential in organic synthesis. It also outlines their utility in various organic reactions, offering a valuable resource for researchers in academia and industry.

Introduction to 1,2,3-Butatrienes

1,2,3-Butatrienes are molecules featuring three cumulative carbon-carbon double bonds. Their unique electronic and structural properties make them attractive building blocks for the synthesis of complex organic molecules. The reactivity of the butatriene core can be fine-tuned by the introduction of various substituents, opening avenues for diverse chemical transformations. This document focuses on key synthetic methodologies and highlights the application of these versatile compounds in cycloaddition and other organic reactions.

Synthesis of Substituted 1,2,3-Butatrienes

Several methods have been developed for the synthesis of substituted 1,2,3-butatrienes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for some of the most common and effective synthetic routes.

Elimination Reactions

Elimination reactions are a straightforward approach to generate the cumulenic framework of 1,2,3-butatrienes.[1][2][3][4][5]

This method provides a facile route to both alkyl and aryl-substituted 1,2,3-butatrienes.

Experimental Workflow:

Figure 1: General workflow for TBAF-induced 1,4-elimination.

Detailed Protocol:

-

Dissolve the respective 1-acetoxy-4-trimethylsilylbut-2-yne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -10 °C using an appropriate cooling bath.

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -10 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-butatriene.

Quantitative Data:

| Substituent (R1, R2) | Product | Yield (%) | Reference |

| Phenyl, Phenyl | 1,4-Diphenyl-1,2,3-butatriene | 85 | [1] |

| n-Butyl, H | 1-n-Butyl-1,2,3-butatriene | 75 | [1] |

| t-Butyl, H | 1-t-Butyl-1,2,3-butatriene | 78 | [1] |

Doering-Moore-Skattebøl Reaction

The Doering-Moore-Skattebøl reaction, and its variations like the Skattebøl rearrangement, are powerful methods for the synthesis of allenes and cumulenes from gem-dihalocyclopropanes.[6][7][8][9]

Reaction Pathway:

Figure 2: Doering-Moore-Skattebøl reaction pathway.

Detailed Protocol:

-

To a solution of the gem-dihalocyclopropane (1.0 eq) in anhydrous diethyl ether or THF at low temperature (typically -78 °C) under an inert atmosphere, add a solution of an organolithium reagent (e.g., methyllithium or n-butyllithium, 1.1 eq) dropwise.

-

Stir the reaction mixture at this temperature for the specified time, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cautiously quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic extracts over a suitable drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.

-

Purify the resulting crude product by chromatography or distillation to yield the pure this compound.

Quantitative Data:

| Starting Material | Product | Yield (%) | Reference |

| 1,1-Dibromo-2,2,3,3-tetramethylcyclopropane | Tetra-tert-butyl-1,2,3-butatriene | Not isolated, transient | [10][11] |

| 1,1-Dibromo-2-vinylcyclopropane | 1,2,4-Pentatriene | Varies | [6] |

Applications in Organic Reactions

Substituted 1,2,3-butatrienes are versatile reagents in a variety of organic transformations, most notably in cycloaddition reactions.

[2+2] Cycloaddition Reactions

Butatrienes can undergo [2+2] cycloaddition reactions, particularly with electron-deficient alkenes like tetracyanoethylene (TCNE).[12][13] Push-pull substituted butatrienes exhibit interesting reactivity in these reactions, leading to the formation of novel chromophores.[12][14]

Logical Relationship:

Figure 3: Logical flow of a [2+2] cycloaddition reaction.

Detailed Protocol:

-

Dissolve the substituted this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Add a solution of tetracyanoethylene (TCNE) (1.0-1.2 eq) in the same solvent to the butatriene solution at room temperature.

-

Stir the reaction mixture and monitor its progress by UV-Vis spectroscopy (observing changes in the charge-transfer band) or NMR spectroscopy.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the [2+2] cycloadduct.

Quantitative Data:

| Butatriene | Product | Yield (%) | Reference |

| Push-pull butatriene | Zwitterionic chromophore | High | [12][14] |

| Tetraphenylbutatriene | Cyclobutane derivative | Moderate to good | [12] |

Diels-Alder [4+2] Cycloaddition Reactions

The central double bond of a this compound can act as a dienophile in Diels-Alder reactions, providing access to complex cyclic and bicyclic systems.[15][16][17][18]

Experimental Workflow:

Figure 4: General workflow for a Diels-Alder reaction of a butatriene.

Detailed Protocol:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the substituted this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

-

Add the diene (e.g., freshly cracked cyclopentadiene, 2-3 eq).

-

If required, add a Lewis acid catalyst (e.g., AlCl3).

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the Diels-Alder adduct.

Quantitative Data:

| Butatriene | Diene | Product | Yield (%) | Reference |

| Tetraphenylbutatriene | Cyclopentadiene | Bicyclic adduct | Varies | [15] |

| This compound | Furan | Oxabicyclic adduct | Moderate |

Characterization Data

The synthesized 1,2,3-butatrienes are characterized using standard spectroscopic techniques.

Table of Spectroscopic Data:

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Reference |

| 1,1,4,4-Tetraphenyl-1,2,3-butatriene | 7.2-7.6 (m, 20H) | 122.6, 128.5, 128.8, 129.8, 131.8 | ~2050 (C=C=C) | [19][20][21] |

| 1,4-Bis(trimethylsilyl)-1,2,3-butatriene | ~0.2 (s, 18H) | Varies | ~2070 (C=C=C) | [22] |

Conclusion

Substituted 1,2,3-butatrienes are valuable intermediates in organic synthesis, accessible through various reliable synthetic routes. Their unique reactivity in cycloaddition and other reactions allows for the construction of diverse and complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this fascinating class of compounds in their synthetic endeavors.

References

- 1. Facile synthesis of alkyl and aryl substituted 1,2,3-butatrienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. byjus.com [byjus.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. "Investigation of the asymmetric Doering-Moore-Skattebol synthesis of a" by Vijayata Sharma [digitalcommons.lib.uconn.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cycloaddition Reactions of 1,2,3-Butatriene as a Dienophile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, typically involves the [4+2] cycloaddition of a conjugated diene with an alkene or alkyne, the dienophile. While conventional dienophiles are well-explored, the reactivity of less common π-systems, such as cumulenes, remains an area of developing research. 1,2,3-Butatriene, a four-carbon cumulene with three consecutive double bonds, presents an intriguing, albeit challenging, substrate for cycloaddition reactions. Its unique electronic and steric properties suggest the potential for novel synthetic transformations.

This document provides a detailed overview of the theoretical basis for the use of this compound as a dienophile in [4+2] cycloaddition reactions, along with representative experimental protocols and data presentation for researchers interested in exploring this chemistry. Due to the limited number of published examples of simple acyclic 1,2,3-butatrienes acting as dienophiles, this note serves as a practical guide to designing and executing such reactions.

Theoretical Background and Reactivity

This compound can, in principle, participate in cycloaddition reactions through either its terminal or central double bonds. Theoretical studies on the Diels-Alder reactions of cumulenes suggest that the activation energies for these reactions are influenced by both distortion and interaction energies of the reactants. The reactivity of the C=C bond in cumulenes as a dienophile generally follows the trend: allene > ketenimine > ketene. While specific experimental data for this compound is scarce, these theoretical insights provide a foundation for predicting its reactivity.

The choice of the diene is crucial in promoting the dienophilic character of this compound. Highly reactive, electron-rich dienes are predicted to be the most effective partners for cycloaddition with the relatively electron-neutral butatriene system.

Representative Cycloaddition Reaction and Data

To illustrate the potential of this compound as a dienophile, a representative [4+2] cycloaddition reaction with cyclopentadiene is presented below. The following data are illustrative and intended to serve as a benchmark for experimental design.

Reaction Scheme:

Table 1: Representative Data for the Cycloaddition of this compound with Various Dienes.

| Diene | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | 5-(Prop-1-en-2-ylidene)bicyclo[2.2.1]hept-2-ene | Toluene, 110°C, 24 h | 65 | 4:1 |

| Furan | 4-(Prop-1-en-2-ylidene)-7-oxabicyclo[2.2.1]hept-2-ene | Dichloromethane, Lewis Acid (e.g., BF3·OEt2), 0°C to rt, 12 h | 55 | >10:1 (exo favored) |

| Anthracene | 9-(Prop-1-en-2-ylidene)-9,10-dihydro-9,10-ethanoanthracene | Xylene, 140°C, 48 h | 40 | N/A |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

The following is a general protocol for the [4+2] cycloaddition of this compound with a diene, using the reaction with cyclopentadiene as a specific example. Researchers should optimize conditions for their specific substrates.

Protocol 1: Thermal [4+2] Cycloaddition of this compound with Cyclopentadiene

Materials:

-

This compound (handle with care due to high reactivity and potential for polymerization)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous toluene

-

Heavy-walled pressure tube with a stir bar

-

Standard glassware for workup and purification (rotary evaporator, chromatography column, etc.)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Preparation of Reactants:

-

This compound is highly reactive and should be prepared in situ or used immediately after synthesis and purification. For this protocol, assume a standardized solution in anhydrous toluene is available.

-